BenchChemオンラインストアへようこそ!

Salivaricin B

Antimicrobial Susceptibility Lantibiotic Minimum Inhibitory Concentration

Salivaricin B is a 25-amino-acid type AII lantibiotic (CAS 335080-41-6) with a unique non-pore-forming mechanism: it inhibits cell wall biosynthesis by binding Lipid II without dissipating membrane potential, unlike pore-forming nisin A. This causes quantifiable accumulation of UDP-MurNAc-pentapeptide, making it the superior tool for peptidoglycan assembly studies. Stable across pH 3–9 for mammalian cell culture and in vivo models. Proven bactericidal activity against S. pyogenes. Ideal for RiPP biosynthetic pathway research and oral microbiome studies. Select Salivaricin B for reproducible, mechanism-specific cell wall inhibition data.

Molecular Formula
Molecular Weight
Cat. No. B1575924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalivaricin B
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salivaricin B: A Type AII Lantibiotic with Distinct Cell Wall-Targeted Bactericidal Activity


Salivaricin B is a 25-amino-acid, ribosomally-synthesized and post-translationally modified peptide belonging to the type AII lantibiotic class [1]. It is produced by several strains of *Streptococcus salivarius*, including the widely-studied oral probiotic strain K12, and is a key component of the strain's antimicrobial arsenal against Gram-positive pathogens [2], [3]. Its molecular structure is defined by a molecular formula of C120H182N34O36S4 and a molecular weight of 2805.2 Da . Unlike many of its class, it is characterized by a distinct, non-pore-forming mechanism of action that inhibits cell wall biosynthesis [1].

Why Substituting Salivaricin B with Nisin A or Other In-Class Lantibiotics Compromises Research Outcomes


The class of lantibiotics is functionally heterogeneous, and simple substitution with a more common analog like nisin A can lead to fundamentally different experimental results. Salivaricin B operates via a distinct mechanism, inhibiting cell wall biosynthesis without forming pores or dissipating membrane potential, unlike the pore-forming action of nisin A and many other type A lantibiotics [1]. Furthermore, the specific potency and spectrum against clinically relevant streptococcal species differ significantly [2]. These mechanistic and spectral divergences mean that procurement decisions cannot be based on class membership alone; selecting the correct compound is critical for ensuring reproducibility and achieving intended biological outcomes. The following quantitative evidence details these non-interchangeable properties.

Quantitative Differential Evidence for Salivaricin B: A Procurement-Focused Comparison


Comparative MIC and IC50 Values: Salivaricin B vs. Nisin A Against Key Gram-Positive Pathogens

A direct head-to-head comparison revealed that the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for Salivaricin B are consistently higher than those of nisin A against a panel of Gram-positive indicator strains. For example, against *Streptococcus pyogenes* ATCC12344, a key target pathogen for pharyngitis, Salivaricin B exhibits an MIC of 2160 nM, while nisin A is more potent with an MIC of 617.5 nM [1]. This trend holds across multiple species, indicating a fundamental difference in potency that must be accounted for in experimental design.

Antimicrobial Susceptibility Lantibiotic Minimum Inhibitory Concentration

Distinct Mode of Action: Cell Wall Biosynthesis Inhibition vs. Membrane Pore Formation

Unlike the canonical pore-forming mechanism of nisin A, which causes rapid membrane depolarization, Salivaricin B acts as a cell wall biosynthesis inhibitor. This was confirmed by fluorescence spectroscopy, which showed no blue shift in tryptophan fluorescence upon Salivaricin B interaction with membrane vesicles, indicating a failure to penetrate or embed within the lipid bilayer [1]. Instead, Salivaricin B treatment led to a clear accumulation of the soluble cell wall precursor UDP-MurNAc-pentapeptide, a hallmark of inhibitors targeting the lipid II cycle of peptidoglycan synthesis [1]. Transmission electron microscopy further corroborated this, showing reduced cell wall thickness and aberrant septum formation in Salivaricin B-treated cells, while nisin A treatment resulted in membrane depolarization and partial cell lysis [2].

Mechanism of Action Lantibiotic Peptidoglycan Biosynthesis

Bactericidal vs. Bacteriostatic Activity: Salivaricin B Compared to Co-produced Salivaricin A

A key differentiation from the co-produced lantibiotic salivaricin A lies in its mode of growth inhibition. While both are produced by *S. salivarius* K12 from the same megaplasmid, salivaricin A exhibits bacteriostatic activity against target streptococci [1]. In contrast, Salivaricin B is described as possessing bactericidal efficacy, leading to rapid cell death without lysis [2], [3]. This fundamental difference in the outcome of antimicrobial treatment—inhibition of growth versus outright killing—is a critical selection criterion for both *in vitro* and *in vivo* applications.

Bactericidal Bacteriostatic Streptococcus salivarius

Operational Stability: Activity Retention Over a Broad pH Range Compared to Acid-Labile Bacteriocins

Salivaricin B demonstrates robust stability across a wide pH spectrum, maintaining full antimicrobial activity from pH 3 to 9 [1]. This broad pH tolerance is a significant operational advantage, particularly when compared to other well-known bacteriocins like nisin, whose solubility and stability are notably compromised at neutral to alkaline pH [2]. This property simplifies formulation and expands the range of potential experimental and industrial conditions under which the compound can be reliably used.

Bacteriocin Stability pH Tolerance Formulation

Optimal Application Scenarios for Salivaricin B Based on Verifiable Evidence


Investigating Cell Wall Biosynthesis and Inhibition Mechanisms

Salivaricin B is an ideal tool for researchers studying the lipid II cycle and peptidoglycan assembly. Its unique, non-pore-forming mechanism leads to the clear accumulation of the UDP-MurNAc-pentapeptide precursor, providing a distinct and quantifiable readout for cell wall inhibition assays [1]. This makes it superior to nisin A for studies focused on this pathway, as it avoids the confounding variable of concurrent membrane disruption and lysis.

Studies Requiring Antimicrobial Activity at Physiological pH

Given its documented stability and retention of activity across a pH range of 3 to 9 [2], Salivaricin B is particularly well-suited for experiments conducted in neutral-pH environments, such as mammalian cell culture, tissue models, or *in vivo* studies. This property ensures reliable antimicrobial activity in contexts where nisin A and other acidophilic bacteriocins would degrade or lose potency.

Assessing Bactericidal Outcomes in Oral or Pharyngeal Pathogen Models

For researchers developing models of upper respiratory or oral infections, Salivaricin B's proven bactericidal activity against key pathogens like *S. pyogenes* [3], [4] makes it a relevant and potent agent. Its distinct MIC profile, while higher than nisin A, is well-characterized [5], allowing for precise dosing in experiments aimed at pathogen eradication rather than growth suppression.

Genetic and Synthetic Biology of Lanthipeptide Biosynthesis

The full biosynthetic pathway for Salivaricin B has been successfully reconstituted in heterologous hosts, demonstrating its viability as a model system for studying RiPP (Ribosomally synthesized and Post-translationally modified Peptide) biosynthesis and for synthetic biology-driven production efforts [6]. This established tractability for bioengineering makes it an attractive scaffold for generating novel analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Salivaricin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.